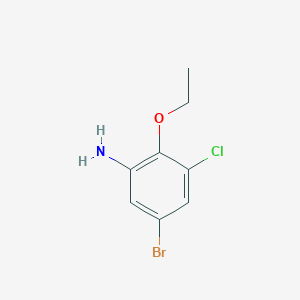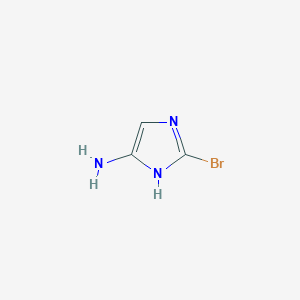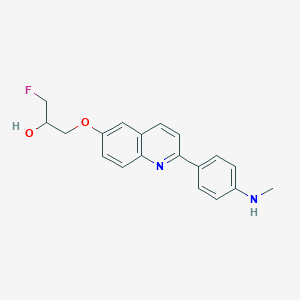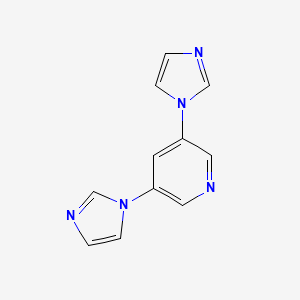
1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol
Übersicht
Beschreibung
1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol, also known as DMFQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFQ belongs to the class of quinoline-based compounds and has a unique chemical structure that makes it an attractive molecule for research purposes.
Wirkmechanismus
The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol is not fully understood, but it is believed to involve interactions with specific proteins and enzymes. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may explain its potent anticancer activity. Additionally, this compound has been shown to interact with specific proteins involved in signal transduction pathways, which can affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, modulation of signal transduction pathways, and interactions with specific proteins and enzymes. This compound has also been shown to exhibit antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol in lab experiments is its unique chemical structure, which can provide insights into its interactions with specific proteins and enzymes. Additionally, this compound has been shown to exhibit potent anticancer activity, which makes it an attractive molecule for cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires specialized equipment and expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol. One potential direction is to further explore its anticancer activity and identify the specific mechanisms involved. Another potential direction is to investigate its potential applications in material science, such as developing new organic semiconductors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its interactions with specific proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-(Dimethylamino)phenyl)quinolin-6-yloxy)-3-fluoropropan-2-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. In material science, this compound has been used to develop new organic semiconductors that have potential applications in electronic devices. In biochemistry, this compound has been studied for its ability to interact with specific proteins and enzymes, which can provide insights into their functions and mechanisms of action.
Eigenschaften
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy-3-fluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2)16-6-3-14(4-7-16)19-9-5-15-11-18(8-10-20(15)22-19)25-13-17(24)12-21/h3-11,17,24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXMTCPEPHEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



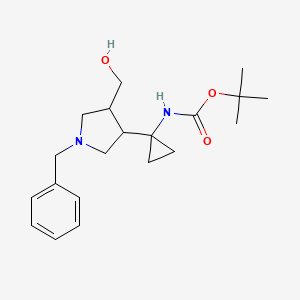
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B3236624.png)
![Benzyl [2,4'-bipiperidine]-1-carboxylate](/img/structure/B3236632.png)
![1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine](/img/structure/B3236638.png)
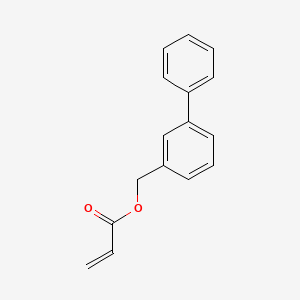
![6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B3236650.png)

